2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1110999-19-3
VCID: VC6785652
InChI: InChI=1S/C19H19N3O3/c1-3-17-20-14-9-5-4-8-13(14)19(22-17)25-12-18(23)21-15-10-6-7-11-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23)
SMILES: CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide

CAS No.: 1110999-19-3

Cat. No.: VC6785652

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide - 1110999-19-3

Specification

CAS No. 1110999-19-3
Molecular Formula C19H19N3O3
Molecular Weight 337.379
IUPAC Name 2-(2-ethylquinazolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O3/c1-3-17-20-14-9-5-4-8-13(14)19(22-17)25-12-18(23)21-15-10-6-7-11-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,21,23)
Standard InChI Key FGZKEWJIILZPBV-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

2-[(2-Ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide belongs to the quinazoline class of heterocyclic compounds, distinguished by a 1,3-diazine ring system. Its molecular architecture integrates two critical pharmacophores: a 2-ethylquinazolin-4-yl group and an N-(2-methoxyphenyl)acetamide side chain.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1110999-19-3
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight337.379 g/mol
IUPAC Name2-(2-ethylquinazolin-4-yl)oxy-N-(2-methoxyphenyl)acetamide
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3OC
InChIKeyFGZKEWJIILZPBV-UHFFFAOYSA-N

The ethyl group at position 2 of the quinazoline ring enhances lipophilicity, potentially improving membrane permeability. The 2-methoxyphenyl acetamide moiety contributes hydrogen-bonding capacity, a feature critical for target engagement .

Synthesis and Manufacturing

Synthesis follows a multi-step protocol typical of quinazoline derivatives, involving sequential ring formation and functionalization.

Quinazoline Core Synthesis

The quinazoline backbone is constructed via cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions. Ethyl substitution at position 2 is achieved using propionitrile or ethylamine precursors.

Etherification and Acetamide Coupling

The quinazoline intermediate undergoes etherification with chloroacetyl chloride, followed by nucleophilic substitution with 2-methoxyaniline. Critical parameters include:

  • Temperature: 60–80°C in inert atmosphere

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Catalyst: Triethylamine or pyridine to scavenge HCl

Yield optimization requires precise stoichiometric control, with reported purity >95% via HPLC.

Physicochemical Properties

While solubility data remain undisclosed, structural analogs suggest moderate lipid solubility (logP ≈ 2.8–3.5) compatible with oral bioavailability. The methoxy group’s electron-donating effects increase aromatic ring electron density, influencing π-π stacking interactions .

Table 2: Comparative Properties with Structural Analog

CompoundMolecular WeightSubstituentlogP (Predicted)
2-[(2-Ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide337.382-methoxyphenyl3.2
N-(2-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide341.802-chlorophenyl3.5

Chlorophenyl analogs exhibit higher logP values, reflecting enhanced lipophilicity from the electronegative chlorine atom .

Structure-Activity Relationships (SAR)

Substituent effects profoundly modulate biological activity:

Table 3: SAR of Quinazoline-Acetamide Derivatives

PositionModificationEffect on Activity
2 (Quinazoline)Ethyl → Methyl↓ Lipophilicity, ↑ Metabolic Stability
4 (Quinazoline)Oxyacetamide → HComplete loss of antimycobacterial activity
Phenyl (Acetamide)2-OCH₃ → 2-Cl↑ Cytotoxicity, ↓ Aqueous solubility

The 4-oxyacetamide group is indispensable for antimicrobial activity, likely serving as a hydrogen-bond donor to cytochrome bd oxidase .

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